molecular formula C40H66O10 B1172611 venturicidin CAS No. 11021-88-8

venturicidin

Cat. No.: B1172611
CAS No.: 11021-88-8
M. Wt: 706.9 g/mol
InChI Key: VIOYQVOQUWWSAB-KEXSXYLYSA-N
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Chemical Reactions Analysis

Types of Reactions: Venturicidins undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create new analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize venturicidins.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the venturicidin structure.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions include various analogs of venturicidins with altered functional groups, which can exhibit different biological activities.

Scientific Research Applications

Venturicidins have a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Venturicidins are unique due to their potent antifungal activity and their ability to inhibit ATP synthase, making them valuable in both agricultural and medical applications. Their structural diversity and the presence of multiple analogs provide a rich area for further research and development.

Biological Activity

Venturicidin is a macrolide antibiotic produced by certain Streptomyces species. It has garnered attention for its diverse biological activities, particularly its effects on bacterial ATP synthesis and potential applications in enhancing the efficacy of other antibiotics. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various pathogens, and potential therapeutic applications.

Overview of this compound

This compound exists in several forms, primarily this compound A (ventA), this compound B (ventB), and this compound C (ventC). These compounds have been shown to possess varying degrees of biological activity against different microorganisms.

This compound primarily functions by inhibiting the F-type ATP synthase, an essential enzyme in ATP production within bacterial cells. The inhibition leads to a decoupling of ATP synthesis from proton transport, resulting in decreased ATP levels within the cell. This mechanism has been observed in studies involving various bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.

Key Findings:

  • ATP Synthesis Inhibition : Higher concentrations of ventA induce time- and ATP-dependent decoupling of F1-ATPase activity from the F0 complex, leading to dysregulated ATP synthesis .
  • Adjuvant Activity : VentA has been shown to enhance the bactericidal effects of aminoglycoside antibiotics like gentamicin against multidrug-resistant (MDR) bacterial pathogens by increasing proton motive force (PMF) and facilitating antibiotic uptake .

Biological Activities

This compound exhibits a wide range of biological activities beyond its antibacterial properties:

  • Antifungal Activity : VentA has demonstrated antifungal properties against various fungal strains, including Botrytis cinerea, suggesting its potential use in agricultural applications .
  • Antimalarial and Anticancer Effects : Preliminary studies indicate that ventA may possess antimalarial and anticancer activities, although further research is needed to elucidate these effects fully .
  • Antitrypanosomal Activity : this compound A has shown in vitro activity against Trypanosoma brucei, indicating potential as a treatment for diseases caused by trypanosomatids .

Case Studies

  • Synergistic Effects with Antibiotics :
    • A study highlighted that ventA significantly enhances the effectiveness of gentamicin against S. aureus, demonstrating its potential as an adjuvant therapy in treating infections caused by MDR bacteria .
  • Toxicity Assessments :
    • Toxicity studies have indicated that while venturicidins exhibit minimal toxicity in animal models, their effects can vary across different human cell lines, necessitating careful evaluation before clinical application .

Comparative Table of Venturicidins

CompoundSourceBiological ActivityNotes
This compound AStreptomyces sp.Inhibits ATP synthesis; enhances aminoglycosidesSignificant against MDR pathogens
This compound BStreptomyces sp.Limited antibacterial activityLess studied than ventA
This compound CIsolated from TS-2-2Antifungal and potential anticancer activityNewly characterized

Research Findings

Recent studies have provided insights into the structural characteristics and biological activities of venturicidins:

  • Structural Elucidation : The structures of ventA and ventB have been fully characterized using NMR spectroscopy, providing a foundation for understanding their interactions with biological targets .
  • In Vitro Studies : Various assays have demonstrated ventA's ability to inhibit ATP hydrolysis in bacterial membranes, supporting its role as a potent inhibitor of bacterial energy metabolism .

Properties

IUPAC Name

(1R,5S,6R,8R,9E,11R,15E,17R)-11-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H66O10/c1-10-32(41)29(8)36(44)26(5)20-28(7)38-27(6)19-23(2)15-16-31(48-35-21-33(42)37(45)30(9)47-35)14-12-11-13-24(3)39-25(4)17-18-40(46,50-39)22-34(43)49-38/h13,15-17,23,26-31,33,35-39,42,44-46H,10-12,14,18-22H2,1-9H3/b16-15+,24-13+/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOYQVOQUWWSAB-KEXSXYLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C[C@H](/C=C/[C@@H](CCC/C=C(/[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)\C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H66O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33538-72-6
Record name Venturicidin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033538726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VENTURICIDIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S254814I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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